4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole
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Overview
Description
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol This compound is characterized by a benzimidazole core substituted with a pyrrolidine ring and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1H-benzimidazole: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
2-Pyrrolidinyl-1H-benzimidazole: Does not have the methyl groups, which can affect its reactivity and biological activity.
Uniqueness
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is unique due to the presence of both the pyrrolidine ring and the methyl groups, which enhance its chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
RMMWWJVDMGWUCD-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)NC(=N2)[C@@H]3CCCN3)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C |
Origin of Product |
United States |
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